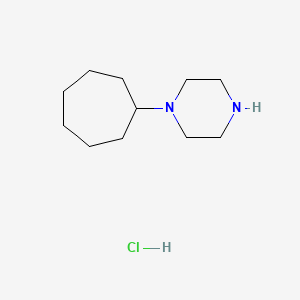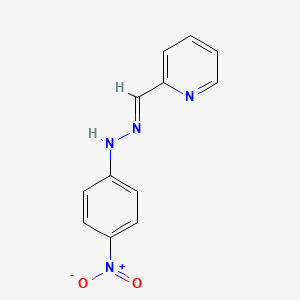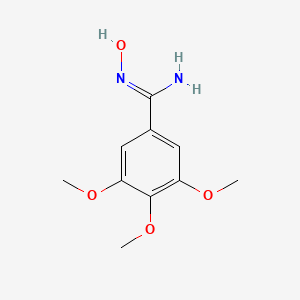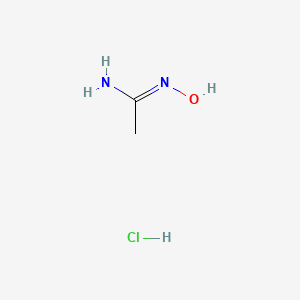
三氟甲磺酸镍(II)
描述
Nickel(II) Trifluoromethanesulfonate, also known as Nickel triflate, is used as a pharmaceutical intermediate and as OLED chemicals . It is partly soluble in water .
Synthesis Analysis
The synthesis of Nickel(II) Trifluoromethanesulfonate involves the use of hydrates . The diphenyl Ni(II) metal precursor dissolved in THF was added to the solution of Bis(cyclopentadienyl)nickel(II) in THF and the reaction mixture was stirred under reflux at 65 C for 24 hours .Molecular Structure Analysis
Nickel(II) Trifluoromethanesulfonate has a molecular formula of C2F6NiO6S2 . It contains high-spin octahedrally coordinated metal cations .Physical And Chemical Properties Analysis
Nickel(II) Trifluoromethanesulfonate is a solid at 20 degrees Celsius . It has a molecular weight of 356.82 .科学研究应用
镍纳米颗粒的电化学合成
三氟甲磺酸镍(II)盐(OTf(-))已被用于合成新的含镍离子液体。这些液体在镍纳米颗粒的电化学合成中起着关键作用,为这些化合物的晶体结构和电化学性质提供了见解 (Sniekers et al., 2016)。
电催化产氢
一种含有三氟甲磺酸镍(II)盐(HOTf)的镍配合物表现出高催化速率,可将质子还原为氢气,这对于电催化产氢是一个重要发现 (Klug et al., 2018)。
溶液和固态结构研究
三氟甲磺酸镍(II)盐已在各种溶剂中进行研究,揭示了固态和溶液中镍(II)离子的溶剂化结构。这项研究为镍(II)离子的配位性质提供了宝贵的见解 (Kristiansson等人,2003)。
锂电池中的硫化镍阴极
通过溶剂热法合成的硫化镍,与基于三氟甲磺酸镍(II)盐的电解质结合,显示出在可充电锂电池中有着有希望的应用。这项研究侧重于这些化合物的电化学性质和潜力 (Wang et al., 2008)。
乌尔曼型偶联反应
三氟甲磺酸镍(II)盐被用作乌尔曼型偶联反应的催化剂,这是有机化学中的一个重要过程。这项研究探讨了这种化合物在催化芳基三氟甲磺酸酯的同偶联中的应用 (Yamashita et al., 1986)。
电催化和纳米结构
从含有三氟甲磺酸镍(II)盐的离子液体中电沉积镍的研究在磁场下突出了它在影响电极过程动力学和金属沉积形态方面的作用 (Katayama et al., 2022)。
安全和危害
作用机制
Target of Action
Nickel(II) Trifluoromethanesulfonate, also known as Nickel triflate, is a compound that primarily targets chemical reactions as a catalyst . Its role is to accelerate the rate of chemical reactions without being consumed in the process.
Mode of Action
As a catalyst, it likely interacts with reactants to lower the activation energy of the reaction, thereby increasing the reaction rate .
Biochemical Pathways
As a catalyst, it can be involved in a wide range of chemical reactions, potentially affecting various biochemical pathways depending on the context of its use .
Pharmacokinetics
As a catalyst used in chemical reactions, its bioavailability would likely depend on the specific conditions of the reaction .
Action Environment
The action, efficacy, and stability of Nickel(II) Trifluoromethanesulfonate can be influenced by various environmental factors. These may include the temperature, pH, and concentration of reactants in the reaction it is catalyzing . It is also noted to be hygroscopic and incompatible with strong oxidizing agents .
属性
IUPAC Name |
nickel(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Ni/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRSDIJOUNNFMZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6NiO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431327 | |
| Record name | Nickel(II) Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) Trifluoromethanesulfonate | |
CAS RN |
60871-84-3 | |
| Record name | Nickel(II) Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICKEL(II) TRIFLUOROMETHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Nickel(II) Trifluoromethanesulfonate interact with nitriles, and how is this interaction studied?
A: Nickel(II) Trifluoromethanesulfonate readily interacts with various nitriles in solution, leading to an exchange reaction where the nitrile molecules coordinate with the Nickel(II) ion. This exchange process has been extensively studied using variable-temperature and variable-pressure Nitrogen-14 (¹⁴N) NMR spectroscopy. [] This technique allows researchers to determine kinetic parameters like activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation volume (ΔV‡) for the exchange reaction, providing insights into the mechanism of interaction between Nickel(II) Trifluoromethanesulfonate and different nitriles. []
Q2: Can you elaborate on the structural characteristics of complexes formed with Nickel(II) Trifluoromethanesulfonate and provide an example?
A: Nickel(II) Trifluoromethanesulfonate can form complexes with various ligands, adopting different coordination geometries. For instance, in the complex formed with the ligand tris[2-(isopropylsulfanyl)phenyl]phosphane, the Nickel(II) ion adopts a slightly distorted trigonal-bipyramidal geometry. [] In this structure, three sulfur atoms from the ligand occupy the equatorial positions, while a phosphorus atom and a chloride ion occupy the apical positions. [] This example showcases the structural diversity achievable with Nickel(II) Trifluoromethanesulfonate complexes.
Q3: What is the significance of tris(3,5-dimethyl-4-benzyl)pyrazolylborate in the context of Nickel(II) Trifluoromethanesulfonate research?
A: tris(3,5-dimethyl-4-benzyl)pyrazolylborate, often abbreviated as Tp(Bn), plays a crucial role as a ligand in designing single-molecule magnets (SMMs) incorporating Nickel(II) Trifluoromethanesulfonate. [] Researchers have successfully synthesized a trinuclear SMM by reacting a Nickel(II) Trifluoromethanesulfonate salt with a pre-formed building block containing Tp(Bn) and a tricyanoferrate(III) unit. [] The presence of Tp*(Bn) in the resulting complex influences the magnetic anisotropy of the system, contributing to its SMM behavior. [] This highlights the importance of ligand design in tuning the properties of Nickel(II) Trifluoromethanesulfonate-based materials.
A: While the provided abstracts do not delve into the catalytic applications of Nickel(II) Trifluoromethanesulfonate, its ability to coordinate with various ligands like nitriles [] and form diverse complexes [] suggests potential catalytic activity. Further research is needed to explore this aspect fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)
![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)








![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

